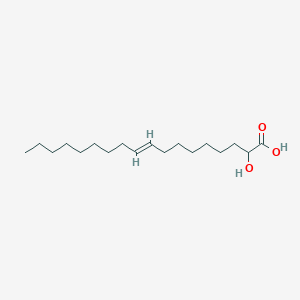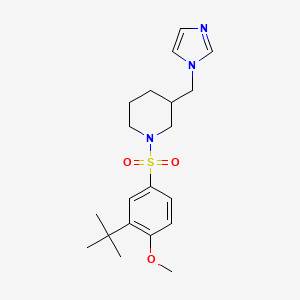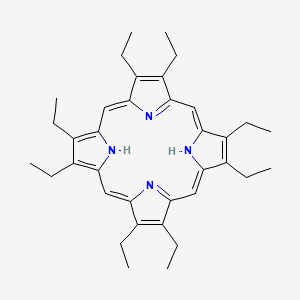
2-Hydroxyoleic acid;2-OHOA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyoleic acid is synthesized through a series of chemical reactions involving oleic acid. The synthetic route typically includes the hydroxylation of oleic acid to introduce a hydroxyl group at the second carbon position. This process involves the use of reagents such as LDA (lithium diisopropylamide) and DMPU (N,N’-dimethylpropyleneurea) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-Hydroxyoleic acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the use of advanced chemical reactors and purification techniques to ensure the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) and subsequent nucleophilic substitution
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of 2-Hydroxyoleic acid, which are studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyoleic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and membrane interactions.
Biology: Investigated for its role in cell membrane modulation and signaling pathways.
Medicine: Explored as an anticancer agent due to its ability to induce autophagic cell death and reduce tumor growth in various cancer models, including glioblastoma, prostate, leukemia, breast, and colon cancer
Wirkmechanismus
2-Hydroxyoleic acid exerts its effects by activating sphingomyelin synthase, leading to significant changes in the lipid composition and structure of cell membranes. This activation results in the translocation of Ras to the cytoplasm and inactivation of Ras/MAPK, PI3K/Akt, and PKC/cyclin/CDK signaling pathways. These changes induce cell cycle arrest, cell differentiation, and programmed cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: The non-hydroxylated analogue of 2-Hydroxyoleic acid, commonly found in olive oil.
Linoleic Acid: Another fatty acid with similar structural properties but different biological activities.
Palmitoleic Acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the hydroxyl group
Uniqueness: 2-Hydroxyoleic acid is unique due to its hydroxyl group at the second carbon position, which prevents rapid degradation through β-oxidation, consequently increasing its half-life compared to its non-hydroxylated analogue, oleic acid. This structural modification enhances its therapeutic potential and specificity in targeting cancer cell membranes .
Eigenschaften
Molekularformel |
C18H34O3 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(E)-2-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9+ |
InChI-Schlüssel |
JBSOOFITVPOOSY-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)




![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)

